molecular formula C18H12BrF3N4O2S2 B2703545 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-00-6

3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2703545
CAS RN: 392297-00-6
M. Wt: 517.34
InChI Key: AHIWDCLTSNKATJ-UHFFFAOYSA-N
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Description

3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12BrF3N4O2S2 and its molecular weight is 517.34. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis, and disrupting tumor growth pathways. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Anti-Inflammatory Activity

Given its thioamide and thiadiazole moieties, this compound may exhibit anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Understanding its interactions with immune cells and signaling pathways is crucial for therapeutic development .

Antimicrobial Applications

The trifluoromethyl-substituted benzamide scaffold could contribute to antimicrobial activity. Investigations have focused on its potential as a novel antibiotic or antifungal agent. Structural modifications may enhance its selectivity and potency against specific pathogens .

Neuroprotective Effects

The compound’s unique structure may confer neuroprotective benefits. Studies have examined its ability to mitigate oxidative stress, modulate neurotransmitter systems, and protect neurons from damage. These findings suggest potential applications in neurodegenerative diseases .

Inhibition of Enzymes and Receptors

Researchers have explored the compound’s interactions with enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). Its binding affinity and selectivity profiles could lead to drug discovery efforts targeting specific diseases .

Photophysical Properties

Beyond biological applications, investigations into its photophysical properties (e.g., fluorescence, phosphorescence) have revealed interesting behavior. These properties may find use in materials science, sensors, or imaging applications .

properties

IUPAC Name

3-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIWDCLTSNKATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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